Propargyl-PEG7-methane
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Overview
Description
Propargyl-PEG7-methane is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units. This compound is often used as a linker in various chemical and biological applications due to its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG7-methane typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has hydroxyl groups at both ends. The hydroxyl group at one end is converted into a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG7-methane undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The most notable reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms triazoles.
Oxidation and Reduction: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne hydrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Scientific Research Applications
Propargyl-PEG7-methane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Propargyl-PEG7-methane primarily involves its ability to undergo click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for applications that require precise molecular modifications. The PEG chain provides solubility and biocompatibility, allowing the compound to be used in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-methane: Similar structure but with a shorter PEG chain.
Propargyl-PEG12-methane: Similar structure but with a longer PEG chain.
Propargyl-PEG8-methane: Another variant with a slightly different PEG chain length.
Uniqueness
Propargyl-PEG7-methane is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven ethylene glycol units offer sufficient flexibility and spacing for various applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O8/c1-3-4-20-7-8-22-11-12-24-15-16-26-18-17-25-14-13-23-10-9-21-6-5-19-2/h1H,4-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQWMFSNGQBQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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